(S)-methyl 2-amino-4-phenylbutanoate
Overview
Description
“(S)-methyl 2-amino-4-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as “Benzenebutanoic acid, α-amino-, methyl ester” and "Methyl-2-amino-4-phenylbutanoat" . This compound is sold by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “(S)-methyl 2-amino-4-phenylbutanoate” can be analyzed based on its molecular formula C11H15NO2 . The compound has a monoisotopic mass of 193.110275 Da .
Physical And Chemical Properties Analysis
“(S)-methyl 2-amino-4-phenylbutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±33.0 °C at 760 mmHg, and a flash point of 151.8±22.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound has an ACD/LogP of 1.62 and an ACD/LogD (pH 7.4) of 1.15 .
Scientific Research Applications
Menaquinone Biosynthesis Inhibition
A study identified 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compounds, upon interaction with CoA in situ, form potent inhibitors of MenB, crucial for bacterial survival. The study highlights the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a structural motif in the crotonase superfamily. This foundational work suggests a general approach to developing inhibitors of acyl-CoA binding enzymes, with implications for antibacterial drug development (Li et al., 2011).
Synthesis and Reactivity in Organic Chemistry
Methyl 2,4-dioxo-4-phenylbutanoate has been involved in three-component reactions with aromatic aldehydes and propane-1,2-diamine, yielding compounds with potential applications in organic synthesis and drug development. The study explored the chemical properties and structural characterization of the reaction products, contributing to the understanding of the reactivity of such compounds and their utility in organic synthesis (Gein et al., 2010).
Tetrazole-Containing Derivatives
4-Amino-3-phenylbutanoic acid, with amino and carboxy terminal groups, served as a precursor for the preparation of tetrazole-containing derivatives. This study exploited the reactivity of the terminal groups to generate compounds potentially valuable in medicinal chemistry and drug design (Putis et al., 2008).
Quantum Computational and Spectroscopic Studies
A comprehensive study employed quantum computational and spectroscopic methods to analyze 2-phenylbutanoic acid and its functional derivatives, including 2-amino-2-phenylbutanoic acid. This research is significant for understanding the molecular interactions and properties of these compounds, with implications for drug identification and design (Raajaraman et al., 2019).
properties
IUPAC Name |
methyl (2S)-2-amino-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNFOMBMXWUOG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 2-amino-4-phenylbutanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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